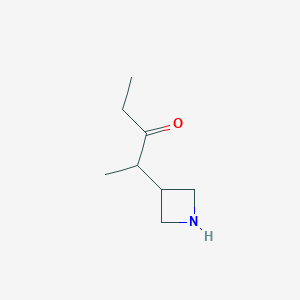

2-(Azetidin-3-yl)pentan-3-one

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines and their carbonyl derivatives, β-lactams (azetidin-2-ones), are foundational components in organic synthesis and drug discovery. arkat-usa.orgnih.gov The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique chemical character, positioning them between the highly reactive, less stable aziridines and the more stable, less reactive five-membered pyrrolidines. rsc.org This balance of stability and reactivity makes them powerful synthons for constructing more complex nitrogen-containing molecules. arkat-usa.org

The significance of azetidines is highlighted by their presence in numerous natural products and biologically active compounds. nih.gov They serve as crucial raw materials, chiral auxiliaries, and intermediates in the synthesis of amino acids, alkaloids, and other bioactive molecules. arkat-usa.org The utility of the azetidine (B1206935) ring is not limited to its role as a synthetic intermediate; the scaffold itself is a privileged motif in medicinal chemistry, appearing in drugs such as the antihypertensive agent azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org The development of efficient methods to construct and functionalize azetidines is, therefore, a critical area of research with profound implications for multiple scientific disciplines. arkat-usa.org

Unique Structural and Conformational Aspects of the Azetidine Ring System

The structure of the azetidine ring is defined by its four-membered, saturated nature, which leads to significant angle and torsional strain. Unlike the planar cyclobutane, the azetidine ring is puckered to alleviate some of this strain. rsc.org This puckering is a key conformational feature, and the degree of this pucker can be influenced by the nature and position of substituents on the ring. rsc.org

| Property | Description | Reference |

| Ring Strain Energy | Approximately 25.4 kcal/mol, intermediate between aziridines and pyrrolidines. | rsc.org |

| Conformation | Non-planar, puckered structure to relieve torsional strain. | rsc.org |

| Stability | More stable and easier to handle than three-membered aziridines. | rsc.org |

| Reactivity | Strain-driven reactivity allows for selective ring-opening and functionalization. | arkat-usa.org |

Historical Context of Azetidine Synthesis Challenges and Innovations

Historically, the synthesis of azetidines has been challenging compared to other saturated nitrogen heterocycles. arkat-usa.org Early methods often required harsh conditions and had limited substrate scope, hindering the exploration of this chemical space. Common strategies included the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. arkat-usa.org However, these methods were often hampered by competing side reactions and the difficulty of preparing the required linear precursors.

The past few decades have witnessed significant innovations in azetidine synthesis. rsc.org Modern methods have expanded the toolkit available to chemists, enabling the construction of densely functionalized and stereochemically complex azetidines. Key advancements include:

[2+2] Cycloaddition Reactions: Photocycloadditions of imines and alkenes, such as the aza Paternò-Büchi reaction, have emerged as powerful tools. rsc.org

Ring Contraction and Expansion: Methods involving the rearrangement of larger rings (e.g., pyrrolidinones) or the expansion of smaller rings (e.g., aziridines) have provided novel entry points to the azetidine core. arkat-usa.org

Metal-Catalyzed Reactions: Transition-metal catalysis, including palladium- and gold-catalyzed cyclizations, has enabled the synthesis of azetidines under mild conditions with high efficiency and selectivity. rsc.orgnih.gov For example, gold-catalyzed oxidative cyclization of N-propargylsulfonamides is a modern approach to synthesizing chiral azetidin-3-ones. nih.gov

Strain-Release Homologation: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes allows for modular construction of substituted azetidines. rsc.org

These innovations have transformed the field, making a wide array of azetidine derivatives more accessible for research and development in materials science and medicinal chemistry.

| Synthetic Strategy | Description | Key Features | Reference |

| Intramolecular Cyclization | Cyclization of 1,3-difunctionalized acyclic precursors (e.g., haloamines, amino alcohols). | Traditional method, often requires base promotion. | arkat-usa.org |

| [2+2] Cycloaddition | Reaction between an imine and an alkene, often photochemically induced (aza Paternò-Büchi). | Forms two bonds in one step, good for building complexity. | rsc.org |

| Ring Expansion/Contraction | Rearrangement of aziridines or pyrrolidines to form the azetidine ring. | Accesses azetidines from different starting materials. | arkat-usa.org |

| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Au, Pd, Ti) to catalyze ring formation. | Mild conditions, high functional group tolerance. | nih.gov |

| Strain-Release Reactions | Using highly strained intermediates like azabicyclo[1.1.0]butanes to drive synthesis. | Modular and versatile for creating substituted azetidines. | rsc.org |

Overview of 2-(Azetidin-3-yl)pentan-3-one within the Azetidine Chemical Space

A comprehensive search of the available scientific literature and chemical databases did not yield any specific information, research articles, or synthetic reports for the compound "this compound." This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or it may be a theoretical structure for which research has not been published in accessible literature.

Structurally, the name implies an azetidine ring substituted at the 3-position with a pentan-3-one moiety attached at its second carbon. Such a structure would belong to the class of 3-substituted azetidines, which are of significant interest in medicinal chemistry. arkat-usa.orgnih.gov The synthesis of related structures, such as azetidin-3-ones and other 3-acylazetidines, has been documented through various methods, but no route specifically targeting this compound was found. arkat-usa.org

Research Hypotheses and Objectives for Investigations on this compound

Given the absence of existing literature on this compound, any research on this compound would be exploratory. The primary objective would be to establish a viable synthetic route to the molecule and to characterize its chemical and physical properties.

Hypothetical Research Objectives:

Synthesis Development: The primary objective would be to devise and execute a novel synthetic pathway to this compound. This could potentially involve the alkylation of an N-protected azetidin-3-one (B1332698) enolate or a conjugate addition to an N-protected 3-methyleneazetidin-2-one (B13111131) precursor.

Structural and Conformational Analysis: Once synthesized, a key objective would be the complete characterization of the compound using spectroscopic methods (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to confirm its structure and determine its preferred conformation.

Exploration of Chemical Reactivity: A further objective would be to investigate the reactivity of the ketone and the secondary amine functionalities to understand how the strained azetidine ring influences their chemical behavior.

Without any prior data, research into this specific compound would begin at a foundational level, focused on its creation and fundamental characterization.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-(azetidin-3-yl)pentan-3-one |

InChI |

InChI=1S/C8H15NO/c1-3-8(10)6(2)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

NFUWLWSQSZRPFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yl Pentan 3 One and Its Derivatives

Strategic Approaches to Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a pivotal step in the synthesis of the target molecule. Various strategic approaches have been developed, broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, ring rearrangements, and reductive amination pathways.

Intramolecular cyclization is a common and effective method for forming the azetidine ring, typically involving the formation of a carbon-nitrogen bond. magtech.com.cn

One of the most utilized strategies is the cyclization of a preformed chain via the nucleophilic displacement of a leaving group by a nitrogen atom. acs.org This can be achieved using γ-amino alcohols, where the hydroxyl group is activated, for instance, by 1,1'-carbonyldiimidazole (B1668759) (CDI), to facilitate the ring closure. acs.org Similarly, γ-halides can undergo intramolecular SN2 reactions to yield the azetidine ring. acs.orgnih.gov

Another powerful method is the intramolecular aminolysis of epoxides. For example, La(OTf)₃ has been shown to be an effective catalyst for the regioselective C3-intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. nih.gov

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a more modern approach. rsc.orgacs.org This method allows for the direct formation of the azetidine ring from picolinamide (B142947) (PA) protected amine substrates, highlighting the utility of activating unactivated C-H bonds in synthesis. rsc.orgacs.org

| Intramolecular Cyclization Method | Precursor | Key Reagents/Catalysts | Description | Reference |

| Nucleophilic Substitution | γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Activation of the hydroxyl group facilitates intramolecular nucleophilic attack by the amine. | acs.org |

| Nucleophilic Substitution | γ-Halo amine | Base | Direct intramolecular SN2 displacement of the halide by the amine. | acs.orgnih.gov |

| Epoxide Ring Opening | cis-3,4-Epoxy amine | La(OTf)₃ | Lewis acid-catalyzed regioselective intramolecular aminolysis of the epoxide. | nih.gov |

| C-H Amination | Picolinamide (PA) protected amine | Palladium catalyst | Palladium-catalyzed intramolecular amination of a γ-C(sp³)–H bond. | rsc.orgacs.org |

Intermolecular cycloadditions provide a direct route to the four-membered azetidine ring by combining two unsaturated molecules. mdpi.com

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. nih.govrsc.org This reaction can be initiated by UV light or, more recently, by visible light photocatalysis, which offers milder reaction conditions. rsc.orgspringernature.comresearchgate.net The reaction often proceeds with high regio- and stereoselectivity. rsc.org The scope of this reaction has been expanded to include intermolecular variants using specific substrates like 2-isoxazoline-3-carboxylates, which react with a broad range of alkenes. rsc.orgspringernature.com

Another prominent cycloaddition is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846), often generated in situ from an acyl chloride, with an imine to produce a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. acs.org

| Intermolecular Cycloaddition | Reactants | Key Conditions | Primary Product | Reference |

| Aza Paternò–Büchi Reaction | Imine + Alkene | UV light or Visible light photocatalyst | Azetidine | nih.govrsc.orgspringernature.comresearchgate.net |

| Staudinger Synthesis | Ketene + Imine | Tertiary amine (e.g., Et₃N) | β-Lactam (Azetidin-2-one) | mdpi.comresearchgate.net |

Rearrangement reactions of existing ring systems offer alternative pathways to the azetidine core.

Ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported as a viable method for synthesizing N-sulfonylazetidines. rsc.orgacs.org The proposed mechanism involves a nucleophilic attack on the amide carbonyl, leading to ring opening, followed by an intramolecular SN2 cyclization that expels the bromide, resulting in the smaller azetidine ring. rsc.orgacs.org

Conversely, ring expansion of three-membered heterocycles, such as aziridines, can also yield azetidines. magtech.com.cn Additionally, highly strained molecules like 1-azabicyclo[1.1.0]butane can react with various nucleophiles to efficiently form 3-substituted azetidines. acs.org

| Rearrangement Strategy | Starting Material | Key Transformation | Product | Reference |

| Ring Contraction | α-Bromo-N-sulfonylpyrrolidinone | Nucleophile-induced opening and recyclization | N-Sulfonylazetidine | rsc.orgacs.org |

| Ring Expansion | Azirine | Reaction with rhodium carbenes | 1-Azetine | nih.gov |

| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butane | Addition of nucleophiles | 3-Substituted Azetidine | acs.org |

Reductive amination provides a pathway to azetidines by first forming an acyclic precursor that subsequently cyclizes. One such pathway involves the reductive amination of an appropriate aldehyde with an amine, followed by reduction and cyclization. acs.org Another approach is the reduction of 1-azetines, which are the cyclic imine analogues of azetidines. These can be reduced to the corresponding saturated azetidine ring using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). nih.gov

Installation of the Pentan-3-one Moiety

Once the azetidine ring is constructed, the next critical step is the introduction of the pentan-3-one side chain at the C-3 position. This requires a reliable method for carbon-carbon bond formation at this specific position.

Several strategies can be envisioned for installing the desired side chain onto the azetidine core.

A common approach involves the nucleophilic substitution of a suitable leaving group at the C-3 position. For instance, a 3-bromo-substituted azetidine can react with a variety of carbon nucleophiles to form a new C-C bond. rsc.org To synthesize 2-(Azetidin-3-yl)pentan-3-one, a suitable organometallic reagent corresponding to the pentan-3-one moiety or a protected precursor could be used as the nucleophile.

Alternatively, the synthesis could proceed through an azetidin-3-one (B1332698) intermediate. nih.goviaea.org The ketone functionality at C-3 can serve as a handle for further elaboration. For example, a Wittig-type reaction or addition of an organometallic reagent could be used to build the carbon skeleton, followed by appropriate functional group manipulations to yield the final pentan-3-one structure. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov

Radical-based methods also offer a pathway for C-3 functionalization. The light-promoted radical addition of thiols to 2-azetines results in the formation of a C-S bond at the C-3 position. polimi.it A similar strategy involving a carbon-centered radical could potentially be adapted for C-C bond formation.

A hypothetical, yet plausible, route could involve the preparation of an N-protected azetidine-3-carboxaldehyde. Reaction of this aldehyde with an ethylmagnesium halide (Grignard reagent) would yield a secondary alcohol. Subsequent oxidation of this alcohol would then provide the target pentan-3-one side chain.

Functional Group Transformations for Ketone Generation

The introduction of the ketone functionality at the 3-position of the pentanoyl side chain attached to the azetidine ring is a critical step in the synthesis of this compound. Several methods for generating ketones are applicable, often involving the oxidation of a secondary alcohol precursor or the transformation of other functional groups.

One of the most direct methods for generating the ketone is through the oxidation of the corresponding secondary alcohol, 2-(azetidin-3-yl)pentan-3-ol. A variety of established oxidation reagents can be employed for this transformation.

Alternatively, modern catalytic methods provide elegant pathways to azetidin-3-one cores, which can be subsequently alkylated to introduce the side chain. A notable example is the gold-catalyzed intermolecular oxidation of N-protected propargylamines. nih.gov This strategy involves the reaction of an alkyne with an oxidant, such as a pyridine-N-oxide, to generate a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions after the ring has been formed. nih.gov

Another established route to azetidin-3-ones involves the intramolecular cyclization of α-diazo ketones, specifically 1-diazo-3-arenesulfamoylalkan-2-ones. acs.orgiaea.org This reaction proceeds via the decomposition of the diazo compound, often promoted by acid or a metal catalyst, to generate a carbene that inserts into the N-H bond. nih.govacs.org

Table 1: Selected Methods for Azetidin-3-one Synthesis

| Method | Precursor | Key Reagents/Catalyst | Principle | Reference |

|---|---|---|---|---|

| Oxidation of Alcohols | Azetidin-3-ols | Standard oxidants (e.g., PCC, Swern, DMP) | Direct oxidation of a secondary alcohol to a ketone. | acs.org |

| Gold-Catalyzed Oxidative Cyclization | N-Propargylsulfonamides | Gold catalyst (e.g., AuCl3), Oxidant (e.g., Pyridine-N-oxide) | Intermolecular alkyne oxidation to an α-oxo gold carbene, followed by intramolecular N-H insertion. | nih.gov |

| Diazo Ketone Cyclization | α-Amino-α′-diazo ketones | Acid or Metal Catalyst (e.g., Rh2(OAc)4) | Decomposition of the diazo compound to a carbene, followed by intramolecular N-H insertion. | nih.govacs.org |

Stereoselective Synthesis of this compound

Achieving stereochemical control is paramount in the synthesis of this compound, which contains two chiral centers. Strategies employed include the use of chiral auxiliaries, catalytic asymmetric reactions, control of diastereoselectivity in bond-forming steps, and resolution of enantiomers.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of azetidine synthesis, auxiliaries such as tert-butanesulfinamide have proven highly effective. rsc.orgacs.org A general approach involves reacting an achiral 1,3-dielectrophile with an enantiopure tert-butanesulfinamide to construct the chiral azetidine ring. acs.org This auxiliary directs the stereochemical outcome of the cyclization and can be cleaved efficiently after the desired stereocenter on the ring is established. acs.org For the target molecule, this could involve synthesizing an enantioenriched N-sulfinyl-3-substituted azetidine, followed by N-deprotection and attachment of the pentan-3-one side chain.

Catalytic asymmetric synthesis offers a more atom-economical approach. Copper-catalyzed reactions, in particular, have been developed for the enantioselective synthesis of substituted azetidines. For instance, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst can install two new stereogenic centers with high control. acs.org Organocatalysis also presents viable routes; for example, an organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate chiral aza-Michael adducts that are precursors to substituted azetidines. thieme-connect.com

Table 2: Examples of Stereoselective Methods in Azetidine Synthesis

| Approach | Key Reagent/Catalyst | Application Principle | Reference |

|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Auxiliary controls stereocenter formation during ring cyclization; removable protecting group. | rsc.orgacs.org |

| Chiral Auxiliary | (S)-1-Phenylethylamine | Serves as a chiral auxiliary and nitrogen donor in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. | rsc.org |

| Asymmetric Catalysis | Copper(I)/Chiral Bisphosphine Complex | Enantioselective difunctionalization of azetines to create 2,3-disubstituted azetidines. | acs.org |

| Organocatalysis | Chiral Phosphoric Acid | Catalytic asymmetric desymmetrization or ring-opening of azetidines. | acs.org |

Diastereoselective Control in Synthetic Sequences

Once a chiral center is established on the azetidine ring, the creation of the second stereocenter on the side chain must be controlled to achieve the desired diastereomer. This is typically accomplished through diastereoselective addition reactions. For example, if a chiral N-protected azetidine-3-carbaldehyde (B13561631) is used as a precursor, the addition of an ethyl nucleophile (e.g., from an organometallic reagent) to the aldehyde can proceed with facial selectivity dictated by the existing stereocenter and the steric environment of the protecting group.

Literature on related systems shows that such diastereocontrol is feasible. The synthesis of densely substituted azetidines from azetidine nitrones via nucleophilic addition reactions has been shown to proceed with excellent diastereoselectivity. nih.gov Similarly, iodine-mediated cyclization of homoallyl amines can deliver cis-2,4-azetidines with high diastereoselectivity. nih.gov These principles of substrate-controlled diastereoselection are directly applicable to the synthesis of a specific diastereomer of this compound.

Enantiomeric Resolution Techniques for this compound

When a stereoselective synthesis is not employed, a racemic mixture of this compound is produced. This mixture can be separated into its constituent enantiomers through a process called resolution. libretexts.org

The most common method of resolution involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by standard laboratory techniques such as fractional crystallization or chromatography. libretexts.org For the target molecule, which contains a basic nitrogen atom and a ketone, several options are available:

Diastereomeric Salt Formation: The secondary amine of the azetidine ring can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. These salts can then be separated based on differences in solubility.

Diastereomeric Derivative Formation: The ketone carbonyl group can be reacted with a chiral derivatizing agent, such as a chiral hydrazine (B178648) or hydroxylamine, to form separable diastereomeric hydrazones or oximes.

After separation, the resolving agent is chemically removed to yield the pure, resolved enantiomers of this compound. An alternative modern approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to elute at different times, thereby achieving separation. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make synthetic routes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Low-Solvent Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies in azetidine synthesis align with this goal. Microwave-assisted organic synthesis (MAOS) has been used for the solvent-free cycloaddition reaction of indolylimines and chloroacetyl chloride on a solid support (basic alumina) to produce spiro-azetidines. acs.org This technique avoids the need for toxic bases and volatile solvents while often accelerating reaction rates. acs.org

Photo-induced catalysis represents another green approach, utilizing light to drive chemical reactions under mild conditions. researchgate.netnih.gov A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines, offering an efficient and atom-economical strategy. nih.gov Applying such principles to the synthesis of this compound could involve adapting a key cyclization or bond-forming step to be performed under microwave irradiation on a solid support or through a photocatalytic pathway, thereby minimizing solvent use and energy consumption.

Atom Economy and Reaction Efficiency

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com High atom economy is characteristic of reactions like additions and rearrangements, where most or all starting materials are converted into the final product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

For the synthesis of this compound and its derivatives, the choice of synthetic strategy would significantly impact these efficiency metrics. For instance, a convergent synthesis involving the coupling of two fragments would generally be more efficient than a lengthy linear sequence. The following table provides a comparative analysis of hypothetical reaction types that could be employed in the synthesis, highlighting their impact on atom economy and general reaction efficiency.

| Reaction Type | General Atom Economy | Key Efficiency Considerations | Potential Application in Synthesis |

| [2+2] Cycloaddition | High | High, as all atoms from the reactants are incorporated into the product. rsc.org | Formation of the azetidine ring from an imine and an alkene. |

| Intramolecular SN2 Cyclization | Moderate | Can be lowered by the generation of a leaving group salt. nih.gov | Ring closure of a γ-amino halide or sulfonate precursor. |

| Catalytic Cross-Coupling | Low to Moderate | Dependent on the mass of the catalyst and the nature of the coupling partners and byproducts. nih.gov | Coupling of a 3-haloazetidine with a pentanone-derived organometallic reagent. |

| Strain-Release Functionalization | High | Can be highly atom-economical if catalytic. nih.gov | Reaction of 1-azabicyclo[1.1.0]butane with a suitable nucleophile. |

This table presents a generalized analysis of reaction types and their efficiency metrics.

Sustainable Catalysis in Azetidine Synthesis

The development of catalytic methods has been instrumental in advancing the synthesis of azetidines toward more sustainable and efficient processes. Catalysts not only enhance reaction rates and selectivity but also enable reactions under milder conditions and often lead to higher atom economy by avoiding the use of stoichiometric reagents. ontosight.ai

Recent breakthroughs in catalysis for azetidine synthesis include:

Palladium Catalysis: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidine rings from readily available amine precursors with low catalyst loadings and the use of inexpensive reagents. acs.org

Copper Catalysis: Photo-induced copper catalysis has enabled the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce highly substituted azetidines. nih.gov This method allows for the formation of complex azetidine scaffolds in a single step.

Gold and Iridium Photocatalysis: Visible-light-mediated photocatalysis, using iridium or gold catalysts, has been successfully applied to the aza-Paternò-Büchi reaction to generate azetidines via [2+2] cycloaddition. rsc.org These methods offer access to functionalized azetidines under mild conditions.

Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields, tolerating a wide range of functional groups. nih.gov

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions utilizing the strain-release of 1-azabicyclo[1.1.0]butane provide a versatile route to 3-substituted azetidines, including those with all-carbon quaternary centers. nih.gov

The following table summarizes some of the sustainable catalytic systems that could be adapted for the synthesis of this compound derivatives.

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Palladium(II) | Intramolecular C-H Amination | Low catalyst loading, use of inexpensive reagents, predictable selectivity. | acs.org |

| Copper(I/II) with Photocatalyst | Radical Cascade Cyclization | Forms complex scaffolds, two- or three-component reactions. | nih.gov |

| Iridium(III) Photocatalyst | [2+2] Photocycloaddition | Uses visible light, broad substrate scope, mild conditions. | rsc.org |

| Lanthanum(III) Triflate | Intramolecular Epoxide Aminolysis | High yields, tolerance of acid-sensitive and Lewis basic groups. | nih.gov |

| Nickel(II) Bromide | Strain-Release Cross-Coupling | Facile synthesis of all-carbon quaternary centers, broad scope. | nih.gov |

This table highlights selected sustainable catalytic methods applicable to azetidine synthesis.

By leveraging these advanced catalytic methodologies, the synthesis of this compound and its analogues can be approached with a strong emphasis on reaction efficiency and sustainability, aligning with the principles of modern green chemistry.

Advanced Spectroscopic and Analytical Characterization of 2 Azetidin 3 Yl Pentan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to establish the connectivity and stereochemistry of 2-(Azetidin-3-yl)pentan-3-one.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic environment.

Azetidine (B1206935) Ring Protons: The protons on the azetidine ring are anticipated to appear as complex multiplets in the range of δ 3.0-4.0 ppm for the CH₂ groups adjacent to the nitrogen and a distinct multiplet for the CH group at the 3-position. The NH proton of the azetidine would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Pentanone Chain Protons: The protons of the pentanone moiety would exhibit characteristic signals. The methine proton at the C2 position, being adjacent to both the azetidine ring and the carbonyl group, would likely resonate as a multiplet. The ethyl group attached to the carbonyl would show a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the terminal methyl (CH₃) protons, likely in the upfield region of the spectrum. The methyl group at the C1 position would appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbonyl Carbon: The most downfield signal is expected for the carbonyl carbon (C=O) of the pentan-3-one moiety, typically in the range of δ 205-215 ppm. chemicalbook.com

Azetidine Ring Carbons: The carbons of the azetidine ring are expected in the range of δ 40-60 ppm for the CH₂ groups and around δ 30-40 ppm for the CH group, influenced by the nitrogen atom. researchgate.net

Pentanone Chain Carbons: The carbons of the pentanone chain will have distinct chemical shifts. The C2 carbon, substituted with the azetidine ring, would be found in the δ 45-60 ppm region. The carbons of the ethyl group and the C1 methyl group would appear at higher field strengths. libretexts.org

¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, its detection usually requires specialized techniques or isotopic enrichment. A ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the azetidine ring, providing valuable information about its electronic state.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| C1-H₃ | ~1.1 | ~15 | Doublet |

| C2-H | ~2.8 | ~55 | Multiplet |

| C3 (C=O) | - | ~212 | - |

| C4-H₂ | ~2.5 | ~35 | Quartet |

| C5-H₃ | ~1.0 | ~8 | Triplet |

| Azetidine C2'/C4'-H₂ | ~3.5 | ~50 | Multiplet |

| Azetidine C3'-H | ~3.2 | ~35 | Multiplet |

| Azetidine N-H | Variable | - | Broad Singlet |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the C2-H and the C1-H₃ protons, as well as the C4-H₂ and C5-H₃ protons of the pentanone chain. Within the azetidine ring, it would establish the connectivity between the C3'-H and the adjacent C2'/C4'-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the predicted ¹H chemical shifts to the predicted ¹³C chemical shifts in the data table above.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the C2-H proton to the carbonyl carbon (C3) and the carbons of the azetidine ring (C2' and C4'), confirming the attachment of the pentanone chain to the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be crucial in determining the stereochemistry at the C2 and C3' positions, by observing through-space correlations between protons on the pentanone chain and the azetidine ring.

Solid-State NMR for Polymorph Characterization

In the case that this compound exists in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a critical analytical tool. chemguide.co.uk By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, which are highly sensitive to the local packing environment, ssNMR can distinguish between different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the low-abundance ¹³C and ¹⁵N nuclei.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound (C₈H₁₅NO) with high precision. This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be calculated and compared with the experimental value.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. This pattern provides a "fingerprint" of the molecule and allows for detailed structural analysis.

Predicted Fragmentation Pattern:

The fragmentation of this compound in an MS/MS experiment would likely proceed through several key pathways:

Cleavage of the C-C bond adjacent to the carbonyl group: This is a common fragmentation pathway for ketones. This would lead to the formation of an acylium ion [CH₃CH₂CO]⁺ with a mass-to-charge ratio (m/z) of 57, and another fragment containing the azetidine ring.

Cleavage of the bond between the azetidine ring and the pentanone chain: This would result in the formation of a charged azetidine fragment and a neutral pentanone fragment, or vice versa.

Ring-opening of the azetidine moiety: The strained four-membered ring could undergo ring-opening upon ionization, leading to characteristic fragment ions.

Interactive Data Table of Predicted MS/MS Fragments:

| m/z | Proposed Fragment Ion | Origin |

| 142 | [C₈H₁₆NO]⁺ | [M+H]⁺ (Protonated Molecule) |

| 114 | [C₆H₁₂NO]⁺ | Loss of ethyl group (C₂H₅) |

| 86 | [C₄H₈NO]⁺ | Cleavage of the pentanone chain |

| 57 | [C₃H₅O]⁺ | Acylium ion from pentanone |

| 56 | [C₃H₆N]⁺ | Fragment from azetidine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. acs.orgbldpharm.com These methods are complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. acs.org

For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands. A strong, sharp peak would be anticipated in the region of 1700-1725 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. The N-H stretching vibration of the secondary amine within the azetidine ring would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. The C-N stretching of the azetidine ring would also produce a characteristic, though potentially weaker, signal in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would complement this by providing information on the non-polar bonds. bldpharm.com The C-C backbone and C-H bonds would show characteristic signals. The symmetric stretching of the azetidine ring could also be observable. By comparing the experimental spectra with databases of known compounds and theoretical calculations, a detailed picture of the molecule's functional groups can be constructed.

Table 1: Hypothetical IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O (Ketone) | Stretching | 1700 - 1725 | Moderate to Weak |

| N-H (Azetidine) | Stretching | 3300 - 3500 | Weak |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C-N (Azetidine) | Stretching | 1200 - 1350 | Weak to Moderate |

| C-C | Stretching | 800 - 1200 | Strong |

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and conformational details. For this compound, which contains a chiral center at the 3-position of the azetidine ring, obtaining single crystals suitable for X-ray diffraction would be a primary goal.

The analysis would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the connectivity of the atoms. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter, which is vital for understanding its biological activity and stereoselective synthesis. researchgate.net The conformation of the strained four-membered azetidine ring and the orientation of the pentan-3-one substituent would also be elucidated. This information is invaluable for computational modeling and understanding intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for isolating specific components from a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. The viability of using GC for this compound would depend on its volatility and thermal stability. If suitable, a GC method would provide information on purity and could potentially separate it from volatile impurities. The choice of the column (stationary phase) would be critical for achieving good separation.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (e.e.) of a synthesized sample is crucial. Chiral chromatography is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The result is two distinct peaks in the chromatogram, one for each enantiomer. The ratio of the areas of these two peaks allows for the direct calculation of the enantiomeric excess. The development of a successful chiral separation method often involves screening various chiral columns and mobile phases.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Purpose | Key Information Obtained |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of C=O, N-H, C-H bonds |

| Raman Spectroscopy | Functional Group Identification | Information on non-polar bonds (C-C, C-H) |

| X-Ray Crystallography | Structural Elucidation | Absolute stereochemistry, bond lengths, bond angles |

| HPLC | Purity Assessment & Quantification | Retention time, purity level |

| GC | Purity Assessment | Retention time, presence of volatile impurities |

| Chiral Chromatography | Enantiomeric Separation | Enantiomeric excess (e.e.) |

Computational Chemistry and Theoretical Studies on 2 Azetidin 3 Yl Pentan 3 One

Quantum Chemical Calculations: A Predictive Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 2-(Azetidin-3-yl)pentan-3-one in the absence of extensive experimental data. These methods can provide deep insights into the molecule's electronic nature, preferred three-dimensional arrangements, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

A theoretical analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor. The electron-rich regions, such as the nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the carbonyl group, would likely be key contributors to the HOMO, indicating their susceptibility to electrophilic attack. Conversely, the LUMO would likely be centered around the carbonyl carbon, highlighting its potential for nucleophilic addition reactions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, arising from the rotatable bonds and the puckering of the azetidine ring, can be systematically explored through computational conformational analysis. By calculating the potential energy surface, researchers can identify the various low-energy conformers and the energy barriers that separate them. This "energy landscape" is crucial for understanding which shapes the molecule is likely to adopt and how it might change its conformation, which in turn influences its biological activity and physical properties. rsc.org

Spectroscopic Property Prediction (NMR, IR)

Computational methods are adept at predicting spectroscopic data, which can be invaluable for the characterization of novel compounds. nih.gov For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted NMR Chemical Shifts: The expected ¹H and ¹³C NMR chemical shifts can be calculated to aid in structural elucidation. The protons and carbons in the vicinity of the nitrogen and oxygen atoms would be expected to show distinct shifts due to the electronegativity of these atoms.

Predicted IR Frequencies: The vibrational frequencies in the IR spectrum can also be predicted. Key vibrational modes would include the C=O stretch of the ketone, the N-H stretch of the azetidine ring, and various C-H and C-N stretching and bending vibrations.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data Type | Predicted Feature | Anticipated Region |

| ¹H NMR | Azetidine ring protons | 3.0 - 4.5 ppm |

| ¹H NMR | Pentanone chain protons | 0.9 - 2.8 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | 205 - 215 ppm |

| ¹³C NMR | Azetidine ring carbons | 40 - 60 ppm |

| IR | C=O stretch | 1700 - 1725 cm⁻¹ |

| IR | N-H stretch | 3300 - 3500 cm⁻¹ |

Note: This table presents hypothetical data based on general principles of NMR and IR spectroscopy for similar functional groups and is not derived from actual computational studies on the specified molecule.

Molecular Dynamics (MD) Simulations: Unveiling Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.gov For this compound, MD simulations could provide critical insights into its dynamics in different environments.

Conformational Flexibility and Stability in Solution

By simulating the molecule in a solvent box (e.g., water), MD can reveal how the solvent influences its conformational preferences. The simulations would track the molecule's movements over time, providing information on the stability of different conformers and the transitions between them. This is particularly important for understanding how the molecule behaves in a biological medium.

Ligand-Target Interaction Dynamics (if applicable)

Should a biological target for this compound be identified, MD simulations would be instrumental in studying the dynamics of the ligand-protein complex. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Furthermore, MD can help to understand the residence time of the ligand in the binding pocket and the conformational changes that may occur in both the ligand and the target upon binding. While no specific targets for this compound are currently documented, the azetidine scaffold is present in ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors. nih.gov

The computational and theoretical study of this compound is an area ripe for exploration. The application of established quantum chemical and molecular dynamics methods holds the promise of uncovering the fundamental properties of this molecule, which could guide its potential applications in various scientific domains. The generation of predictive data for its electronic structure, conformational landscape, and spectroscopic signatures would provide a valuable foundation for future experimental work.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijbpas.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The prediction of binding modes and affinities is a cornerstone of rational drug design. For azetidine derivatives, molecular docking studies have been employed to identify potential interactions with various biological macromolecules. These studies typically involve docking a library of compounds into the binding site of a known protein target and scoring them based on their predicted binding affinity.

For instance, in a study on novel furan-azetidinone hybrids as potential inhibitors of Escherichia coli, molecular docking was performed on several bacterial protein targets, including enoyl reductase. ijper.org The docking scores and binding energies were used to rank the compounds, with the top-ranked compounds exhibiting favorable interactions like pi-pi stacking with key amino acid residues such as PHE 94 and TYR 146. ijper.org

Similarly, computational studies of 1-azetidinone substituted benzimidazole (B57391) derivatives targeting Plasmodium falciparum glutamate (B1630785) dehydrogenase have demonstrated good binding affinities. ijbpas.com The binding energies, often expressed in kcal/mol, provide a quantitative measure of the predicted affinity, with more negative values indicating stronger binding. ijbpas.com

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical docking results for this compound against a panel of potential protein targets, based on data from analogous compounds.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 3LN1 | -7.5 | TYR-385, SER-530 |

| Enoyl Reductase (FabI) | 1J3I | -8.2 | TYR-156, NAD+ |

| Glutamate Dehydrogenase | 2BMA | -6.9 | LYS-125, ASN-349 |

| Thrombin | 1C4U | -7.1 | GLY-216, TRP-60D |

This table is illustrative and based on docking studies of structurally similar azetidinone derivatives. ijbpas.comijper.orgajrbps.com

In the absence of a known biological target for a novel compound, computational methods can be used to identify potential targets based on the principle of structural homology. nih.gov If a compound is structurally similar to known ligands for a particular protein, it is plausible that it may also bind to that target. This approach, often part of a broader in-silico screening strategy, helps to prioritize experimental testing. nih.gov

Azetidine and its derivatives are present in a wide range of biologically active compounds, including antibacterial and anticancer agents. nih.govrsc.org For example, the azetidine ring is a key structural feature in many inhibitors of serine proteases and N-ribosyl hydrolases. ijbpas.com Therefore, computational screening of this compound against a panel of such enzymes could reveal potential biological targets. This involves docking the compound into the crystal structures of these proteins and analyzing the resulting binding poses and energies. nih.gov

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the characterization of transient species like transition states.

The formation of the strained four-membered azetidine ring is a synthetically challenging yet crucial step in the preparation of many pharmaceuticals. Computational methods, particularly Density Functional Theory (DFT), are frequently used to study the transition states of these ring-forming reactions. frontiersin.org

A study on the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines employed DFT calculations to understand the reaction's regioselectivity. frontiersin.org The calculations showed that the energy of the transition state leading to the azetidine product was significantly influenced by the catalyst and the stereochemistry of the starting material. frontiersin.org By comparing the energies of different possible transition states, researchers can predict the most likely reaction pathway.

The following table presents a hypothetical transition state analysis for the formation of an azetidine ring, illustrating the type of data obtained from such computational studies.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Intramolecular Cyclization | DFT (B3LYP/6-31G) | 15.2 | N-C bond forming: 2.1 Å, C-O bond breaking: 2.0 Å |

| Alternative Pathway | DFT (B3LYP/6-31G) | 25.8 | N/A |

This table is a representative example based on DFT studies of azetidine ring formation. frontiersin.org

Once the core azetidine scaffold is synthesized, its further functionalization is often necessary to achieve the desired biological activity. Computational methods can be used to explore the mechanistic pathways of these derivatization reactions. For example, understanding the reactivity of the ketone group in this compound or the secondary amine in the azetidine ring is crucial for planning subsequent synthetic steps.

DFT calculations can model the reaction coordinates of various transformations, such as reductions, alkylations, or couplings, at the azetidine ring. nih.gov These studies can predict the feasibility of a reaction, identify potential byproducts, and explain observed stereoselectivities. For instance, computational analysis of the α-lithiation and functionalization of N-substituted azetidines has provided insights into the configurational stability of the lithiated intermediates, which is critical for controlling the stereochemical outcome of the reaction. nih.gov

Chemical Reactivity and Derivatization of 2 Azetidin 3 Yl Pentan 3 One

Modifications of the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring of 2-(Azetidin-3-yl)pentan-3-one is a key site for chemical modification. Its reactivity is analogous to other cyclic secondary amines, allowing for a variety of derivatization strategies.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus susceptible to reactions with electrophiles.

N-Alkylation: In principle, the azetidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions would likely proceed via an SN2 mechanism. The choice of solvent and base would be crucial to control the reaction and avoid potential side reactions. For instance, a non-nucleophilic base would be preferable to minimize competition with the azetidine nitrogen. Selective functionalization at the terminal amino-nitrogen can be achieved through reductive amination or simple alkylation reactions. rsc.org

N-Acylation: The introduction of an acyl group onto the azetidine nitrogen is another expected transformation. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. N-acylation is a common strategy to modify the properties of azetidine-containing compounds. The synthesis of N-acylazetidin-3-ones has been reported through the ozonolysis of corresponding N-acyl-3-methyleneazetidines.

Transformations at the Pentan-3-one Moiety

The pentan-3-one portion of the molecule offers another handle for chemical manipulation, primarily centered around the reactivity of the carbonyl group and the adjacent alpha-protons.

Carbonyl Reactivity (e.g., Reductions, Wittig Reactions)

The carbonyl group is electrophilic and can undergo a variety of nucleophilic addition reactions.

Reductions: The ketone can be reduced to the corresponding secondary alcohol, 2-(Azetidin-3-yl)pentan-3-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent would allow for control over the stereochemistry of the resulting alcohol, potentially leading to diastereomeric products.

Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgorganic-chemistry.orgtcichemicals.commasterorganicchemistry.com In this case, this compound could react with a phosphonium (B103445) ylide (a Wittig reagent) to yield an alkene where the carbonyl oxygen is replaced by a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgtcichemicals.commasterorganicchemistry.comnih.govnih.gov The structure of the resulting alkene would be determined by the specific ylide used. wikipedia.orgorganic-chemistry.org This reaction would likely require protection of the azetidine nitrogen to prevent it from reacting with the ylide or the base used to generate it.

| Reaction | Reagents | Expected Product |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | 2-(Azetidin-3-yl)pentan-3-ol |

| Wittig Reaction | Ph₃P=CHR | 2-(Azetidin-3-yl)-3-alkylidenepentane |

Table 1: Hypothetical Transformations of the Carbonyl Group

Alpha-Proton Reactivity and Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a key reactive intermediate.

The formation of an enolate from this compound would generate a nucleophilic carbon atom, which could then participate in a variety of bond-forming reactions. For example, the enolate could be alkylated by reacting it with an alkyl halide, leading to the introduction of a new alkyl group at the alpha-position. Aldol reactions with aldehydes or ketones are also a possibility. researchgate.netnih.gov The regioselectivity of enolate formation (i.e., which alpha-proton is removed) would depend on the reaction conditions, including the choice of base and temperature. Again, protection of the azetidine nitrogen would likely be necessary to prevent it from interfering with the base or reacting with the electrophile.

Ring-Opening Reactions of the Azetidine Nucleus

The four-membered azetidine ring is strained and can undergo ring-opening reactions under certain conditions. nih.govmagtech.com.cnnih.gov This reactivity provides a pathway to linear amine derivatives.

The ring-opening of azetidines can be initiated by nucleophiles or promoted by acids. nih.govmagtech.com.cn In the case of this compound, protonation of the azetidine nitrogen under acidic conditions would make the ring more susceptible to nucleophilic attack. nih.gov The regioselectivity of the ring-opening would be influenced by the electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn For instance, nucleophilic attack could occur at either of the carbon atoms adjacent to the nitrogen, leading to different linear amine products. The presence of the ketone functionality could also influence the outcome of these reactions. Intramolecular ring-opening decomposition has been observed in some N-substituted azetidines, particularly under acidic conditions. nih.gov

| Condition | Potential Outcome |

| Acidic Conditions | Protonation of azetidine nitrogen, followed by nucleophilic attack and ring opening. |

| Nucleophilic Attack | Direct attack on a ring carbon, leading to a linear amine. |

Table 2: Potential Ring-Opening Scenarios

Strain-Release Processes and Their Selectivity

The azetidine ring in this compound possesses significant ring strain, which is a driving force for various chemical transformations. These strain-release processes can be initiated by a range of reagents and reaction conditions, leading to the formation of more stable, acyclic structures. The selectivity of these reactions is a key consideration in the synthetic utility of this heterocyclic scaffold.

Recent research has highlighted that strain-release reactions of substituted azetidines can be highly selective. nih.govrsc.org For instance, the functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), which are precursors to azetidines, can proceed through stereospecific strain-release reactions with a variety of nucleophiles. nih.gov This suggests that the stereochemistry at the 3-position of the azetidine ring in this compound could direct the approach of incoming reagents, influencing the stereochemical outcome of the ring-opening.

Furthermore, divergent strain-release reactions have been observed in azabicyclo[1.1.0]butyl carbinols, where the choice of activating agent dictates the reaction pathway, leading to either semipinacol rearrangement or the formation of spiroepoxy azetidines. nih.gov This principle can be extrapolated to this compound, where activation of the azetidine nitrogen could be followed by different reaction cascades depending on the reagents and conditions employed. For example, treatment with a Lewis acid might favor one pathway, while activation with a chloroformate could lead to a different product.

The development of polar-radical relay strategies based on the ring strain release of benzoylated 1-azabicyclo[1.1.0]butane has enabled nickel-catalyzed cross-coupling reactions to afford azetidines bearing all-carbon quaternary centers. organic-chemistry.org This indicates that the inherent strain in the azetidine ring can be harnessed to facilitate even complex bond formations.

A summary of potential strain-release processes is presented in the table below.

| Reaction Type | Initiating Reagent/Condition | Potential Product Type | Selectivity Factor |

| Nucleophilic Ring Opening | Strong Nucleophiles | Functionalized Amines | Steric and Electronic Effects |

| Acid-Catalyzed Ring Opening | Lewis or Brønsted Acids | Rearranged Products | Carbocation Stability |

| Reductive Ring Opening | Hydrogenolysis (e.g., Pd/C, H₂) | Acyclic Amines | Catalyst and Substrate Control |

| Strain-Release Coupling | Organometallic Reagents | Functionalized Azetidines | Nature of the Organometallic and Catalyst |

Regioselective and Stereoselective Ring Cleavage

The ring cleavage of unsymmetrically substituted azetidines, such as this compound, is a critical aspect of their chemical reactivity. The regioselectivity of this cleavage is highly dependent on the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cnresearchgate.net

In many cases, nucleophilic ring-opening reactions are the most common type of ring cleavage. magtech.com.cnresearchgate.net The regioselectivity is often governed by electronic effects. For azetidines with unsaturated substituents at the 2-position, cleavage of the C2-N bond is often favored due to the ability of the substituent to stabilize the transition state or intermediate through conjugation. magtech.com.cn However, in the case of this compound, the substituent is at the 3-position.

For 3-substituted azetidines, the site of nucleophilic attack can be influenced by both steric and electronic factors. Generally, in the absence of strongly activating groups, nucleophilic attack is more likely to occur at the less sterically hindered carbon of the azetidine ring. However, the presence of the ketone in the side chain of this compound could potentially influence the regioselectivity through intramolecular interactions or by altering the electronic properties of the ring.

Activation of the azetidine nitrogen, for instance by protonation or quaternization to form an azetidinium ion, significantly enhances its susceptibility to nucleophilic attack. nih.gov In such cases, the regioselectivity of the ring opening is a subject of detailed study, with experimental and computational methods being used to understand the governing parameters. nih.gov The stereochemistry of the starting azetidine can also be transferred to the product in a stereoselective manner. nih.govacs.org

The table below outlines the expected regiochemical outcomes of ring cleavage under different conditions.

| Reaction Condition | Nucleophile | Expected Site of Attack | Controlling Factor |

| Neutral or Mildly Acidic | Weak Nucleophile | C2 or C4 | Steric Hindrance |

| Strongly Acidic (Azetidinium formation) | Hard Nucleophile | C2 or C4 | Electronic Effects/Steric Hindrance |

| Intramolecular Nucleophilic Attack | Internal Nucleophile | C2 or C4 | Ring size of the transition state |

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of heterocyclic compounds, including azetidines. While direct C-H functionalization of the azetidine ring is challenging, the introduction of a handle, such as a halide, allows for a wide range of coupling reactions.

For instance, a palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been reported to yield 2-aryl azetidines through a migration/coupling mechanism. nih.gov This suggests that if this compound were converted to its 3-iodo derivative, it could undergo similar transformations to introduce aryl groups at the 2-position of the azetidine ring.

Furthermore, palladium-catalyzed N-arylation reactions of azetidine itself with aryl or heteroaryl bromides have been shown to be a viable method for producing N-aryl azetidines without ring cleavage. researchgate.net This indicates that the nitrogen atom of this compound could be a site for palladium-catalyzed cross-coupling to introduce a variety of aryl or heteroaryl substituents. The efficiency of such reactions often depends on the choice of ligand, with bulky and electron-rich phosphine (B1218219) ligands often being effective. researchgate.net

The development of highly active azetidine-Pd(II) catalysts for Suzuki-Miyaura coupling reactions in water highlights the growing importance of azetidine-containing ligands in catalysis. researchgate.net This also underscores the compatibility of the azetidine scaffold with palladium-catalyzed transformations.

The following table summarizes potential palladium-catalyzed cross-coupling reactions for functionalized this compound derivatives.

| Derivative | Coupling Partner | Reaction Type | Potential Product |

| 3-Iodo-2-(azetidin-3-yl)pentan-3-one | Arylboronic Acid | Suzuki-Miyaura | 2-Aryl-3-(pentan-3-one-2-yl)azetidine |

| N-H Azetidine | Aryl Halide | Buchwald-Hartwig | N-Aryl-2-(azetidin-3-yl)pentan-3-one |

| N-H Azetidine | Vinyl Halide | Buchwald-Hartwig | N-Vinyl-2-(azetidin-3-yl)pentan-3-one |

| 3-Triflate-2-(azetidin-3-yl)pentan-3-one | Alkene | Heck | 3-Alkenyl-2-(azetidin-3-yl)pentan-3-one |

Derivatization for Structure-Activity Relationship (SAR) Studies

The structural features of this compound, namely the secondary amine, the ketone carbonyl group, and the C-H bonds of the azetidine ring and its substituent, provide multiple points for derivatization in the context of structure-activity relationship (SAR) studies. Such studies are crucial in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.

The secondary amine of the azetidine ring is a common site for modification. N-acylation, N-alkylation, and N-arylation can be readily achieved to explore the impact of substituents on biological activity. As mentioned, palladium-catalyzed N-arylation is a viable route. researchgate.net

The ketone functionality in the pentan-3-one side chain can also be a target for derivatization. Reduction to the corresponding alcohol would introduce a new hydrogen bond donor and a stereocenter. Reductive amination could be employed to introduce a new amino group, which could be further functionalized. The ketone could also be converted to an oxime or other carbonyl derivatives.

Modification of the azetidine ring itself is also a key strategy in SAR studies. The synthesis of analogs with different substituents at various positions of the ring can provide valuable information. For example, the introduction of substituents at the 2- or 4-positions could modulate the lipophilicity, polarity, and metabolic stability of the molecule. The stereochemistry of these substituents is also a critical parameter to investigate. acs.org

The table below outlines potential derivatization strategies for SAR studies of this compound.

| Position of Modification | Type of Derivatization | Potential Impact on Properties |

| Azetidine Nitrogen (N-1) | Acylation, Alkylation, Arylation | Alteration of basicity, lipophilicity, and steric bulk |

| Ketone Carbonyl (C-3' of pentanone) | Reduction, Reductive Amination, Oximation | Introduction of H-bond donors/acceptors, new stereocenters |

| Azetidine Ring (C-2, C-4) | Alkylation, Arylation | Modulation of spatial arrangement and metabolic stability |

| Pentanone Side Chain | Variation of alkyl groups | Probing steric and hydrophobic interactions |

Structure Activity Relationship Sar Investigations and Mechanistic Biological Inquiry

Design Principles for Azetidine-Based Scaffolds in Medicinal Chemistry

Azetidine-based scaffolds are increasingly utilized in drug discovery due to their unique structural and chemical properties. The four-membered ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. enamine.net This rigidity allows for a more defined spatial arrangement of substituents, facilitating the optimization of interactions with protein binding pockets. enamine.net

Key design principles for employing azetidine (B1206935) scaffolds in medicinal chemistry include:

Conformational Restriction: The inherent strain of the azetidine ring limits the number of accessible conformations, which can pre-organize the molecule into a bioactive conformation for target interaction. enamine.netresearchgate.net This can enhance potency and selectivity.

Vectorial Projection of Substituents: The defined geometry of the azetidine ring allows for precise placement of functional groups in three-dimensional space, enabling targeted interactions with specific residues in a binding site.

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other cyclic or acyclic moieties, offering an alternative chemical space with potentially improved physicochemical and pharmacokinetic properties. nih.gov For instance, they have been explored as conformationally constrained analogs of GABA and beta-alanine. researchgate.netnih.gov

Modulation of Physicochemical Properties: The nitrogen atom in the azetidine ring provides a handle for modifying properties such as solubility and basicity through N-substitution. This can be crucial for optimizing drug-like characteristics. acs.orgnih.gov

Access to Novel Chemical Space: The development of new synthetic methodologies has made a wider variety of substituted and spirocyclic azetidines accessible, expanding the toolkit for medicinal chemists to explore novel molecular architectures. rsc.orgtechnologynetworks.com

Rational Design of 2-(Azetidin-3-yl)pentan-3-one Analogs for SAR Studies

To elucidate the structure-activity relationships of this compound, a systematic approach to analog design is essential. This involves modifying different parts of the molecule and assessing the impact on biological activity.

Systematic Variation of the Pentan-3-one Substituent

The pentan-3-one moiety offers several points for modification to probe its role in target binding. Variations can include altering the length and branching of the alkyl chains, as well as introducing different functional groups.

Table 1: Hypothetical Analogs with Variations on the Pentan-3-one Substituent

| Compound ID | R1 | R2 | Rationale for Variation |

| Parent | Ethyl | Ethyl | Baseline compound |

| A-1 | Methyl | Ethyl | Investigate effect of smaller alkyl group |

| A-2 | Propyl | Ethyl | Explore impact of increased chain length |

| A-3 | Isopropyl | Ethyl | Assess influence of steric bulk |

| A-4 | Cyclopropyl | Ethyl | Introduce cyclic constraint |

| B-1 | Ethyl | Phenyl | Evaluate impact of aromatic substitution |

| B-2 | Ethyl | 4-Fluorophenyl | Probe electronic effects of substituent on the aromatic ring |

| C-1 | Ethyl | Hydroxymethyl | Introduce a hydrogen bond donor/acceptor |

These systematic changes would allow researchers to map the steric and electronic requirements of the binding pocket that accommodates the pentan-3-one side chain.

Modifications on the Azetidine Ring (e.g., N-substitution, C-substitution)

Modifications to the azetidine ring itself are crucial for understanding its contribution to biological activity and for optimizing pharmacokinetic properties.

N-Substitution: The nitrogen atom of the azetidine ring is a key site for modification. Introducing substituents can alter the molecule's polarity, basicity, and potential for hydrogen bonding. For instance, N-alkylation can impact a compound's affinity for transporters like GAT-1 and GAT-3. nih.gov Attaching larger, lipophilic groups to the nitrogen has been shown to influence potency in various azetidine-containing compounds. nih.gov In some cases, attenuating the nucleophilicity of the azetidine nitrogen with a protecting group like Boc can be a strategic move in synthesis and can influence the stereochemical outcome of subsequent reactions. acs.orgnih.gov

C-Substitution: Introducing substituents at the C2 or C4 positions of the azetidine ring can provide valuable SAR data. The stereochemistry of these substituents is often critical for activity. For example, 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands in asymmetric catalysis, highlighting the importance of stereochemical control. nih.gov The activity of some azetidine derivatives is highly dependent on the position of substituents on the ring. researchgate.net

Table 2: Hypothetical Analogs with Modifications on the Azetidine Ring

| Compound ID | Substitution Position | Substituent | Rationale for Variation |

| N-1 | N1 | Methyl | Basic N-alkylation to assess impact on pKa and activity. |

| N-2 | N1 | Benzyl | Introduce a larger, lipophilic group at the nitrogen. |

| N-3 | N1 | (2-hydroxyethyl) | Add a polar, hydrogen-bonding capable group. |

| C2-1 | C2 | Methyl (cis) | Investigate steric and stereochemical effects at C2. |

| C2-2 | C2 | Methyl (trans) | Compare stereoisomers to understand binding pocket topography. |

| C4-1 | C4 | Hydroxyl (cis) | Introduce a hydrogen bond donor/acceptor at C4. |

| C4-2 | C4 | Hydroxyl (trans) | Evaluate the impact of stereochemistry on hydrogen bonding interactions. |

Mechanistic Probing of Biological Interactions (In Vitro Focus)

Understanding how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. In vitro studies are central to this endeavor.

Enzyme Inhibition Mechanism Studies

Should this compound be found to inhibit an enzyme, detailed mechanistic studies would be necessary to characterize the nature of this inhibition. Azetidine-containing compounds have been investigated as inhibitors of various enzymes, including STAT3 and caseinolytic protease (ClpP). acs.orgnih.govnih.gov

Key studies would include:

Determination of IC50 values: To quantify the potency of the compound and its analogs.

Kinetics of inhibition: To determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This provides insights into whether the inhibitor binds to the active site or an allosteric site.

Reversibility studies: To ascertain if the compound forms a covalent bond with the enzyme or binds reversibly. The formation of a covalent bond between an azetine and a serine residue in the binding pocket of ClpP has been observed, leading to inhibition. nih.gov

Receptor Binding Profile Analysis and Selectivity

If the biological activity of this compound is mediated through a receptor, its binding profile must be thoroughly characterized. Azetidine derivatives have been evaluated for their affinity and selectivity for various receptors, including GABA transporters. nih.govsigmaaldrich.com

Essential analyses include:

Radioligand binding assays: To determine the affinity (Ki) of the compound for its primary target and a panel of other receptors to assess selectivity.

Functional assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For example, a class of azetidines was developed as potent antagonists for the free fatty acid receptor 2 (FFA2). researchgate.net

Structure-activity relationship (SAR) analysis of binding data: To correlate the structural modifications of the analogs with their binding affinities and selectivities. This can reveal which parts of the molecule are critical for receptor recognition. For instance, studies on azetidine-based STAT3 inhibitors showed that certain substitutions were well-tolerated while others led to a decrease in potency. acs.orgnih.gov

Cellular Pathway Modulation without discussing phenotypic outcomes